N-Hydroxy-1H-indazole-3-carboxamide
Overview
Description
N-Hydroxy-1H-indazole-3-carboxamide is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-indazole-3-carboxamide typically involves the nitrosation of indoles. One common method includes the reaction of indole derivatives with nitrosating agents under controlled conditions. For example, the reaction of 1H-indazole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-Hydroxy-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: It is investigated for its potential as an anticancer agent and kinase inhibitor.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-3-carboxamide
- 1H-Indazole-3-carboxylic acid
- N-(8-methyl-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide
Uniqueness
N-Hydroxy-1H-indazole-3-carboxamide is unique due to its hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological targets more effectively. This makes it a more potent inhibitor compared to similar compounds without the hydroxyl group .
Properties
IUPAC Name |
N-hydroxy-1H-indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(11-13)7-5-3-1-2-4-6(5)9-10-7/h1-4,13H,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYDFCGJGMCOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293415 | |
Record name | N-Hydroxy-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-78-9 | |
Record name | N-Hydroxy-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78155-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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